molecular formula C19H23NO B336500 2-phenyl-N-[2-(propan-2-yl)phenyl]butanamide

2-phenyl-N-[2-(propan-2-yl)phenyl]butanamide

Cat. No.: B336500
M. Wt: 281.4 g/mol
InChI Key: JXHACMJVJSIXBO-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-(propan-2-yl)phenyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isopropyl group attached to the phenyl ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(propan-2-yl)phenyl]butanamide typically involves the reaction of 2-isopropylphenylamine with 2-phenylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-phenyl-N-[2-(propan-2-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-isopropylphenyl)-2-phenylacetamide
  • N-(2-isopropylphenyl)-2-phenylpropionamide
  • N-(2-isopropylphenyl)-2-phenylbutyramide

Uniqueness

2-phenyl-N-[2-(propan-2-yl)phenyl]butanamide is unique due to its specific structural features, such as the isopropyl group attached to the phenyl ring and the butanamide moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-phenyl-N-(2-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C19H23NO/c1-4-16(15-10-6-5-7-11-15)19(21)20-18-13-9-8-12-17(18)14(2)3/h5-14,16H,4H2,1-3H3,(H,20,21)

InChI Key

JXHACMJVJSIXBO-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(C)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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